molecular formula C9H5N3 B1344815 Quinoxaline-6-carbonitrile CAS No. 23088-24-6

Quinoxaline-6-carbonitrile

Cat. No. B1344815
CAS RN: 23088-24-6
M. Wt: 155.16 g/mol
InChI Key: IFIJAECRUMYOAH-UHFFFAOYSA-N
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Description

Quinoxaline-6-carbonitrile is a nitrogen-containing heterocyclic compound with the CAS Number: 23088-24-6 . It has a molecular weight of 155.16 . It is a solid at room temperature and is typically stored in a refrigerator .


Synthesis Analysis

Quinoxalines, including this compound, have been synthesized using various methods. Recent advances have focused on transition-metal-free catalysis in organic synthesis, which provides an alternative method from the perspective of green and sustainable chemistry . Despite notable developments achieved in transition-metal catalyzed synthesis, the high cost involved in the preparation of the catalyst, toxicity, and difficulty in removing it from the final products constitute disadvantageous effects on the atom economy and eco-friendly nature of the transformation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H and the InChI key: IFIJAECRUMYOAH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoxalines have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 155.16 . The LogP value, which represents the compound’s lipophilicity, is 1.50148 .

Scientific Research Applications

Anticancer Activity and Hypoxia Selectivity

Quinoxaline 1,4-dioxides, including derivatives of quinoxaline-6-carbonitrile, have shown promising anticancer activity and good hypoxia-selectivity. A study investigated the Beirut reaction to synthesize quinoxaline-2-carbonitrile 1,4-dioxides, revealing significant differences in their anticancer activity and hypoxia selectivity based on the substituents used (Buravchenko et al., 2020).

Antimicrobial and DNA-Gyrase Inhibition

Quinoline-3-carbonitrile derivatives, starting from 6-substituted-2-hydrazinyl quinoline-3-carbonitrile, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated promising antimicrobial activities and were identified as potential DNA-gyrase inhibitors (El-Gamal et al., 2018).

Photovoltaic Properties

Studies on quinoline derivatives, such as 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have shown potential in photovoltaic applications. These compounds demonstrated photovoltaic properties when used in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Antimalarial Activity

3-Arylquinoxaline-carbonitrile derivatives have been synthesized and tested for their in vitro and in vivo activity against Plasmodium falciparum. Quinoxaline 1,4-dioxide derivatives exhibited superior antimalarial activity compared to reduced quinoxaline analogues (Zarranz et al., 2005).

Safety and Hazards

Quinoxaline-6-carbonitrile is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

Future Directions

Quinoxalines, including Quinoxaline-6-carbonitrile, have become a subject of extensive research due to their emergence as an important chemical moiety . They demonstrate a wide range of physicochemical and biological activities, and have been utilized for the design and development of numerous bioactive molecules . Future research will likely continue to explore the synthesis and functionalization of quinoxalines, as well as their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

Quinoxaline-6-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. Notably, this compound has been shown to inhibit protoporphyrinogen oxidase, an enzyme involved in chlorophyll production, through noncovalent interactions such as hydrogen bonding and π-stacking . Additionally, it interacts with cytochrome P450 enzymes, affecting their metabolic functions .

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the PI3K/AKT/mTOR signaling pathway, leading to changes in cell proliferation and survival . It also affects gene expression by downregulating MYC and E2F targets, which are involved in oxidative phosphorylation and DNA repair .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of specific enzymes, such as protoporphyrinogen oxidase, by forming stable complexes through hydrogen bonding and π-stacking interactions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and antimicrobial activities. At higher doses, this compound can cause toxic effects, including DNA damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for these transporters, which can affect its therapeutic efficacy and toxicity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization patterns are crucial for its role in regulating cellular processes and therapeutic outcomes.

properties

IUPAC Name

quinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIJAECRUMYOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632195
Record name Quinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23088-24-6
Record name Quinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxaline-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural features of the 4-(((naphthalen-2-yl)alkyl)amino)quinoxaline-6-carbonitrile derivatives discussed in the research?

A1: The research paper [] focuses on methods for producing a specific set of compounds with the general formula I:

    Q2: What are the potential applications of these 4-(((naphthalen-2-yl)alkyl)amino)this compound derivatives?

    A2: The research paper [] primarily focuses on the synthetic methods for producing these compounds. It does not delve into specific applications or biological activities. Further research is needed to explore the potential applications of these compounds in various fields.

    Q3: What are the limitations of the provided research in understanding the full potential of 4-(((naphthalen-2-yl)alkyl)amino)this compound derivatives?

    A3: While the research [] provides valuable insights into the synthesis of a specific set of 4-(((naphthalen-2-yl)alkyl)amino)this compound derivatives, it does not cover their biological activities, mechanisms of action, or potential applications. Further research is required to:

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